![molecular formula C19H25NO4 B2825405 4-((bis(2-methoxyethyl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one CAS No. 869341-00-4](/img/structure/B2825405.png)
4-((bis(2-methoxyethyl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((bis(2-methoxyethyl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one, commonly known as BMCH, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BMCH belongs to the class of chromenone derivatives, which are known for their diverse pharmacological activities.
Mecanismo De Acción
The mechanism of action of BMCH is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer progression. BMCH has been shown to inhibit the Akt/mTOR pathway, which is known to be dysregulated in many types of cancer. It also inhibits the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
BMCH has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of glutathione, which is an important antioxidant. It also increases the levels of p53, a tumor suppressor protein, and decreases the levels of Bcl-2, an anti-apoptotic protein.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BMCH in lab experiments is its potent anticancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further development. However, one limitation of using BMCH is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on BMCH. One area of interest is the development of more efficient synthesis methods that can produce BMCH in larger quantities. Another area of interest is the investigation of BMCH's potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, the development of more water-soluble analogs of BMCH could improve its bioavailability and efficacy in vivo.
Métodos De Síntesis
BMCH can be synthesized via a multistep process, which involves the condensation of 2,3-dihydro-1H-inden-1-one with 2-methoxyethylamine, followed by alkylation with 1,2-dibromoethane and cyclization with sodium hydride. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
BMCH has been extensively studied for its potential therapeutic applications, especially in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BMCH exerts its anticancer effects by inducing apoptosis, cell cycle arrest, and inhibiting angiogenesis.
Propiedades
IUPAC Name |
4-[[bis(2-methoxyethyl)amino]methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-22-8-6-20(7-9-23-2)13-16-12-19(21)24-18-11-15-5-3-4-14(15)10-17(16)18/h10-12H,3-9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNBMTLPQVUEPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)CC1=CC(=O)OC2=C1C=C3CCCC3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((bis(2-methoxyethyl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

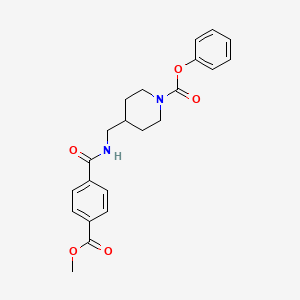


![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2825327.png)
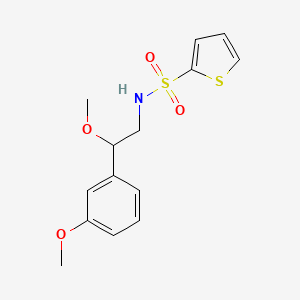
![2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2825332.png)
![2',3'-Dihydrospiro[azetidine-2,1'-indene]](/img/structure/B2825333.png)
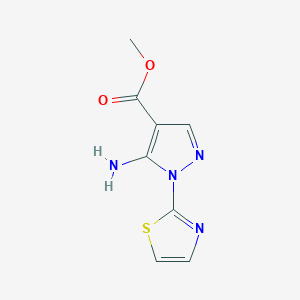
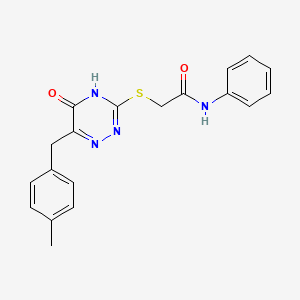
![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2825337.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2825338.png)
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2825341.png)
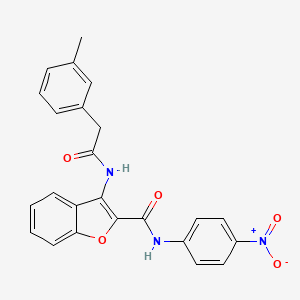
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2825344.png)